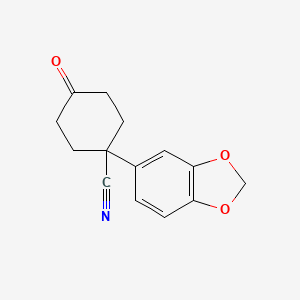
Pyrrolidin-2-OL
Overview
Description
Pyrrolidin-2-OL, also known as 2-hydroxypyrrolidine, is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, which is a saturated analog of pyrrole. This compound is characterized by the presence of a hydroxyl group attached to the second carbon of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Synthetic Routes and Reaction Conditions:
From Pyrrolidine: this compound can be synthesized by the hydroxylation of pyrrolidine.
From 2-Pyrrolidone: Another method involves the reduction of 2-pyrrolidone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-pyrrolidone. This process is carried out under high pressure and temperature in the presence of a suitable catalyst such as nickel or palladium .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, alkylating agents
Major Products Formed:
Oxidation: 2-Pyrrolidone
Reduction: Pyrrolidine
Substitution: Various substituted pyrrolidines depending on the reagent used
Scientific Research Applications
Pyrrolidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Pyrrolidin-2-OL and its derivatives involves their interaction with specific molecular targets in biological systems. These targets include enzymes, receptors, and ion channels. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of receptors, leading to modulation of their activity . The compound’s ability to interact with multiple targets makes it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Pyrrolidin-2-OL can be compared with other similar compounds such as:
Pyrrolidine: Unlike this compound, pyrrolidine lacks a hydroxyl group, which limits its functionalization potential.
2-Pyrrolidone: This compound is an oxidized form of this compound and is used as a precursor in its synthesis.
Uniqueness: this compound’s unique feature is the presence of a hydroxyl group at the second carbon, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile and valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pyrrolidin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUWNWVXAYLZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)
![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
